Synthetic Yield: Selective Reduction of 4-chloro-2,6-dinitroaniline to 5-chloro-3-nitrobenzene-1,2-diamine
In a direct head-to-head comparison within a single synthetic protocol, the reduction of 4-chloro-2,6-dinitroaniline using aqueous ammonium sulfide in ethanol selectively afforded 5-chloro-3-nitrobenzene-1,2-diamine with a 65% isolated yield (146 mg from 0.261 g starting material) . This yield is specific to the 5-chloro-3-nitro regioisomer; alternative reduction conditions applied to other dinitroaniline regioisomers would produce different nitroaniline products (e.g., 4-chloro-2-nitroaniline or 2-chloro-4-nitroaniline) with varying yields depending on the substitution pattern and reduction selectivity [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 65% yield (146 mg) |
| Comparator Or Baseline | 4-chloro-2,6-dinitroaniline (starting material) vs. other dinitroaniline regioisomers |
| Quantified Difference | Yield specific to this regioisomer; alternative regioisomers would yield different products |
| Conditions | Reflux in 6.66% aq. (NH₄)₂S/ethanol for 45 min; 1.19 mmol scale |
Why This Matters
This yield provides a benchmark for process chemists to assess synthetic feasibility and cost when sourcing this specific intermediate versus synthesizing it in-house from precursor dinitro compounds.
- [1] Vlasov, V. M. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews 2003, 72(8), 764-786. View Source
